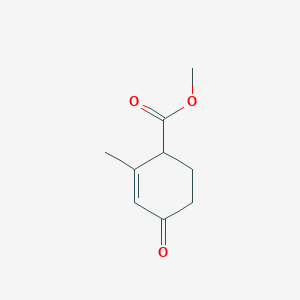

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Description

Properties

IUPAC Name |

methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOJIHXCXNTMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452056 | |

| Record name | METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35490-07-4 | |

| Record name | METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

<An In-depth Technical Guide to the Synthesis and Application of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Executive Summary: This whitepaper provides a comprehensive technical overview of the synthesis, characterization, and application of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a pivotal intermediate in organic synthesis. Known colloquially as the methyl variant of Hagemann's ester, this α,β-unsaturated ketoester is a versatile building block, particularly valued in the construction of complex cyclic systems. This guide delves into the primary synthetic routes, including the foundational Robinson annulation, offers detailed experimental protocols, and explores the compound's significant role in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.

Introduction: A Cornerstone of Cyclic System Synthesis

First prepared in principle by German chemist Carl Hagemann in 1893, Hagemann's ester and its derivatives are foundational reagents in the annals of organic chemistry.[1] The methyl ester, Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, possesses a unique combination of functional groups—a ketone, a conjugated double bond, and an ester—making it a powerful and versatile precursor for a multitude of chemical transformations. Its structure is particularly amenable to the construction of polycyclic frameworks, which form the core of many natural products and synthetic drugs.[1]

Chemical Identity and Properties

A clear understanding of the physical and chemical properties of the title compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| IUPAC Name | methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | [2] |

| Synonyms | Hagemann's ester (methyl variant) | N/A |

| CAS Number | 35490-07-4 | [2] |

| Molecular Formula | C9H12O3 | [2] |

| Molar Mass | 168.19 g/mol | [2] |

| Appearance | Colorless to Yellow Liquid |

Significance in Drug Development and Complex Synthesis

The strategic importance of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate lies in its role as a versatile scaffold. The cyclic enone system is a precursor to bicyclic and polycyclic systems central to steroids, terpenoids, and alkaloids.[1][3] For drug development professionals, its value is demonstrated in its application to construct core structures that are later elaborated into biologically active molecules with potential therapeutic benefits, including anticancer, antimicrobial, and antiviral properties.[3] The methyl group, in particular, can serve as a crucial "magic methyl" to enhance pharmacokinetic or pharmacodynamic properties.[4]

The Foundational Synthetic Route: Robinson Annulation

The most reliable and widely-used method for synthesizing this class of compounds is the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[5] This tandem reaction creates a six-membered ring, making it exceptionally useful for building cyclohexenone systems.[5]

Mechanistic Deep Dive

The synthesis of Hagemann's ester and its analogues from simple acyclic precursors is a classic example of a reaction cascade. The process avoids the use of a direct Michael acceptor like methyl vinyl ketone, which can lead to mixtures of products with unsymmetrical diketone intermediates.[6] Instead, a more controlled approach utilizes two equivalents of a β-ketoester (e.g., methyl acetoacetate) and one equivalent of an aldehyde (e.g., formaldehyde).[6]

The key steps are:

-

Knoevenagel Condensation: A base abstracts an acidic α-proton from methyl acetoacetate to form an enolate. This enolate attacks formaldehyde. Subsequent elimination of water forms an α,β-unsaturated Michael acceptor in situ.

-

Michael Addition: A second molecule of methyl acetoacetate, as an enolate, acts as the nucleophile and attacks the β-carbon of the newly formed Michael acceptor.[7] This conjugate addition creates a symmetrical 1,5-dicarbonyl intermediate.[6]

-

Intramolecular Aldol Condensation & Dehydration: The 1,5-dicarbonyl compound, under basic conditions, undergoes an intramolecular aldol reaction. An enolate formed at one end of the molecule attacks the carbonyl group at the other end, forming a six-membered ring.[8] This is followed by a rapid dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated cyclohexenone product.[8]

Visualizing the Mechanism

The following diagram illustrates the cascade reaction leading to the core structure.

Caption: Logical workflow of the Hagemann's ester synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods.[8][9]

Materials:

-

Methyl acetoacetate (2.2 equivalents)

-

Formalin (37% solution in water, 1.0 equivalent)

-

Piperidine (catalyst)

-

Methanol (solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol, methyl acetoacetate, and a catalytic amount of piperidine.

-

Reagent Addition: Slowly add the formalin solution to the stirred mixture at room temperature. An exothermic reaction may be observed; maintain the temperature below 50°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst by adding dilute hydrochloric acid until the pH is ~7.

-

Extraction: Reduce the volume of methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to afford the pure Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate.

Alternative Synthetic Approaches

While the Robinson annulation is the workhorse method, other strategies have been developed.

-

Diels-Alder Approach: A [4+2] cycloaddition between a substituted diene, like 2-methoxy-1,3-butadiene, and an appropriate dienophile, such as methyl-2-butynoate, can generate a precursor that is hydrolyzed to give the desired product.[1] This method offers a high degree of control over the substitution pattern on the resulting ring.[1]

-

Organocatalysis: Enantioselective syntheses have been developed using chiral organocatalysts, such as proline. These methods are crucial for producing optically active versions of the molecule, which are often required in drug development. For instance, the Hajos-Parrish-Eder-Sauer-Wiechert reaction is a landmark example in the synthesis of the related Wieland-Miescher ketone.[3]

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Advantages | Disadvantages |

| Robinson Annulation | β-ketoester, Aldehyde, Base | One-pot, high yield, readily available starting materials. | Can be difficult to control regioselectivity with unsymmetrical intermediates. |

| Diels-Alder Reaction | Substituted Diene, Alkyne Ester | Excellent control of regiochemistry and stereochemistry. | Starting materials can be more complex and expensive to prepare. |

| Organocatalytic Annulation | Enone, Ketone, Chiral Catalyst | Access to enantiomerically enriched products. | Catalyst loading and reaction conditions can be sensitive. |

Spectroscopic Characterization

Confirming the structure of the synthesized product is a critical step. The following data are typical for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate.

| Spectroscopy | Characteristic Peaks/Signals | Interpretation |

| ¹H NMR | ~5.9 ppm (s, 1H), ~3.7 ppm (s, 3H), ~2.4-2.8 ppm (m, 4H), ~2.0 ppm (s, 3H) | Olefinic proton, methyl ester protons, methylene protons of the ring, vinylic methyl protons. |

| ¹³C NMR | ~200 ppm, ~172 ppm, ~160 ppm, ~125 ppm, ~52 ppm, various aliphatic signals | Ketone carbonyl, ester carbonyl, C=C carbons, ester methoxy carbon. |

| IR (cm⁻¹) | ~1735 (ester C=O), ~1670 (ketone C=O), ~1620 (C=C) | Stretching frequencies confirm the presence of the key functional groups. |

Application Profile: Gateway to Complex Molecules

The synthetic utility of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is vast. It serves as a key intermediate in the synthesis of more complex and valuable chemical entities.

Precursor to the Wieland-Miescher Ketone

The Wieland-Miescher ketone is a renowned bicyclic building block for the synthesis of steroids and terpenes.[3] While often synthesized directly, Hagemann's ester can be elaborated to this and related structures. This involves further alkylation and a second annulation step. The Wieland-Miescher ketone itself is a cornerstone synthon, enabling the construction of numerous bioactive natural products.[10][11]

Platform for Highly Substituted Arenes

The cyclohexenone ring can be a precursor to highly functionalized aromatic compounds. Through a sequence of reactions including alkylations, olefinations (e.g., Wittig reaction), and aromatization, a wide variety of substituted phenols and benzenes can be prepared.[9] This provides a powerful route to compounds that might be difficult to synthesize through traditional electrophilic aromatic substitution methods.[9]

Visualizing Synthetic Utility

The diagram below outlines the role of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate as a central hub for accessing diverse molecular architectures.

Caption: Role as a versatile synthetic intermediate.

Conclusion and Future Outlook

Over a century since its discovery, Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate continues to be an indispensable tool in the arsenal of the synthetic chemist. Its straightforward and robust synthesis via the Robinson annulation, combined with the rich reactivity of its multiple functional groups, ensures its enduring relevance. For researchers in drug discovery and development, it represents a reliable and economical starting point for the exploration of novel chemical space. Future innovations will likely focus on developing more efficient and highly enantioselective catalytic methods for its synthesis, further expanding its utility in the creation of complex, life-impacting molecules.

References

-

Sung, W. L. (1974). Alkylation studies on Hagemann's ester: an approach to the synthesis of the trisporic acids. Oregon State University.

-

Wikipedia. Hagemann's ester.

-

Ciganek, E. (2010). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. ARKIVOC, 2010(4), 104-124.

-

Simson Pharma Limited. Ethyl 2-Methyl-4-oxocyclohex-2-ene-1-carboxylate | CAS No 487-51-4.

-

StudySmarter. Hagemann's Ester Synthesis.

-

Pearson. A compound known as Hagemann's ester can be prepared by treating....

-

ChemBK. ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate.

-

PubChem. Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate.

-

TCI Chemicals. Ethyl 2-Methyl-4-oxocyclohex-2-ene-1-carboxylate | 487-51-4.

-

Royal Society of Chemistry. Wieland-Miescher Ketone: A Cornerstone in Natural Product Synthesis.

-

Mandal, K. K. CARBONYL COMPOUNDS - PART-28, PPT-28, SEM-3 CONTENTS 1. Robinson Annulation • Synthesis of Hagemann's Ester 2. Stetter Reaction.

-

UCL Discovery. Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues.

-

ChemScene. Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | 487-51-4.

-

PubMed. How to Start a Total Synthesis from the Wieland-Miescher Ketone?.

-

ResearchGate. Scheme 7. Synthesis of Hagemann's ester 18 by Michael addition reaction....

-

BLD Pharm. 487-51-4|Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate.

-

De Gruyter. Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone.

-

Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction.

-

Wikipedia. Wieland–Miescher ketone.

-

Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester.

-

PubChem. Ethyl 4-methyl-2-oxocyclohexanecarboxylate.

-

National Center for Biotechnology Information. The Magic Methyl and Its Tricks in Drug Discovery and Development.

-

precisionFDA. ETHYL 4-METHYL-2-OXOCYCLOHEXANECARBOXYLATE.

-

Sunway Pharm Ltd. Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate - CAS:35490-07-4.

Sources

- 1. Hagemann's ester - Wikipedia [en.wikipedia.org]

- 2. Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate | C9H12O3 | CID 11019249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. A compound known as Hagemann's ester can be prepared by treating ... | Study Prep in Pearson+ [pearson.com]

- 8. homework.study.com [homework.study.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

CAS Number: 35490-07-4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a versatile building block in organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding for its application in research and development.

Core Compound Identity and Properties

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is a cyclic β-keto ester with the chemical formula C₉H₁₂O₃.[1] Its structure, featuring a cyclohexenone ring substituted with both a methyl and a methoxycarbonyl group, makes it a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 35490-07-4 | PubChem[1] |

| Molecular Formula | C₉H₁₂O₃ | PubChem[1] |

| Molecular Weight | 168.19 g/mol | PubChem[1] |

| IUPAC Name | methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | PubChem[1] |

Synthesis and Mechanism: The Robinson Annulation

The most prominent and efficient method for synthesizing Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is the Robinson annulation . This powerful reaction forms a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[2]

The synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate via Robinson annulation involves the reaction of methyl acetoacetate with methyl vinyl ketone.

Mechanistic Pathway

The Robinson annulation proceeds in a sequential manner, initiated by a base-catalyzed Michael addition, followed by an intramolecular aldol condensation and subsequent dehydration.

Caption: Robinson annulation workflow for the synthesis of the target compound.

Detailed Experimental Protocol

While a specific protocol for the methyl ester is not widely published, a general procedure for the analogous ethyl ester (Hagemann's ester) can be adapted. The key is the careful control of reaction conditions to favor the desired annulation product.

Materials:

-

Methyl acetoacetate

-

Methyl vinyl ketone

-

Sodium methoxide (NaOMe)

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for neutralization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve sodium methoxide in anhydrous methanol.

-

Enolate Formation: Cool the solution in an ice bath and add methyl acetoacetate dropwise. Stir for 30 minutes to ensure complete formation of the enolate.

-

Michael Addition: Slowly add methyl vinyl ketone to the reaction mixture, maintaining the low temperature. After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.

-

Aldol Condensation and Dehydration: The reaction mixture is then heated to reflux for a specified period to promote the intramolecular aldol condensation and subsequent dehydration to the cyclohexenone product.

-

Work-up: After cooling to room temperature, the reaction is neutralized with dilute hydrochloric acid. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate.

Self-Validation: The success of the synthesis can be monitored at each stage using Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization

The structural elucidation of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate relies on a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy: While a publicly available spectrum for the title compound is not readily accessible, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

-

¹H NMR: Key signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the vinylic methyl group protons (~2.0 ppm), a singlet for the vinylic proton (~5.9 ppm), and multiplets for the methylene protons of the cyclohexenone ring.

-

¹³C NMR: Expected signals would include resonances for the ester carbonyl, the ketone carbonyl, the olefinic carbons, and the aliphatic carbons of the ring.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

C=O stretching (ester): ~1735 cm⁻¹

-

C=O stretching (ketone): ~1670 cm⁻¹

-

C=C stretching (alkene): ~1640 cm⁻¹

-

C-O stretching (ester): ~1200-1100 cm⁻¹

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound.[1]

Reactivity and Applications in Drug Development

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is a bifunctional molecule, offering multiple sites for chemical modification, making it a valuable building block in medicinal chemistry.

Key Reaction Sites

Caption: Key reactive sites on Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate.

The presence of the α,β-unsaturated ketone moiety allows for conjugate additions (Michael reactions), while the ketone itself can undergo nucleophilic attack. The ester functionality can be hydrolyzed or transesterified, and the protons alpha to the ketone can be removed to form an enolate for further functionalization.

Role as a Synthetic Intermediate

Cyclohexenone derivatives are crucial intermediates in the total synthesis of numerous natural products, particularly steroids and terpenoids. The functional group handles on Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate allow for the stereocontrolled introduction of various substituents, which is essential for building the complex frameworks of these biologically active molecules. Its utility as a building block is also seen in the synthesis of agrochemicals and fragrances.

While specific examples for the title compound are not extensively documented in readily available literature, the broader class of functionalized cyclohexenones are known to be precursors to a wide range of pharmaceutical agents, including anti-inflammatory and anti-cancer drugs.

Safety and Handling

As a laboratory chemical, Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate should be handled with appropriate care. Although a specific Safety Data Sheet (SDS) is not widely available, a hazard assessment can be made based on its functional groups and the known hazards of its synthetic precursors.

-

Starting Materials: Methyl acetoacetate is a flammable liquid and can cause eye irritation. Methyl vinyl ketone is a highly flammable, toxic, and corrosive liquid that can cause severe skin burns and eye damage.[4][5][6][7][8] It is also a lachrymator.

-

Product: As an α,β-unsaturated carbonyl compound, Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate should be considered a potential skin and eye irritant. Inhalation of vapors should be avoided.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is a valuable and versatile building block in organic synthesis. Its efficient preparation via the Robinson annulation and the presence of multiple reactive sites make it an attractive starting material for the synthesis of a wide range of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and drug development.

References

- Google Patents. (n.d.). Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

Didier, M. (n.d.). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis a. ORBi. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.12 The Robinson Annulation Reaction. Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-4-oxocyclohex-1-enecarboxylate. Retrieved from [Link]

-

New Jersey Department of Health. (2000, June). Methyl Vinyl Ketone Hazard Summary. Retrieved from [Link]

-

Capot Chemical. (2020, April 10). MSDS of Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). [Unnamed procedure]. Retrieved from [Link]

-

PubMed. (n.d.). White biotechnology for green chemistry: fermentative 2-oxocarboxylic acids as novel building blocks for subsequent chemical syntheses. Retrieved from [Link]

-

PubChem. (n.d.). Methyl vinyl ketone. Retrieved from [Link]

-

Gelest, Inc. (2015, January 26). Vinyl Methyl Ketone, 95%. Retrieved from [Link]

-

ResearchGate. (n.d.). Natural product chemoyls and their building blocks. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Using carbon dioxide as a building block in organic synthesis. Retrieved from [Link]

-

YouTube. (2018, May 11). Robinson Annulation Reaction Mechanism. Retrieved from [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-oxocyclohex-2-enecarboxylate. Retrieved from [Link]

Sources

- 1. Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate | C9H12O3 | CID 11019249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. Ethyl 2-Methyl-4-oxocyclohex-2-ene-1-carboxylate | 487-51-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. nj.gov [nj.gov]

- 5. METHYL VINYL KETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. Methyl vinyl ketone | C4H6O | CID 6570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

An In-depth Technical Guide to Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a versatile bifunctional molecule, serves as a crucial building block in modern organic synthesis. Its unique cyclohexenone framework, adorned with both a ketone and a methyl ester, offers a rich landscape for chemical manipulation, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and highlights its significance as a precursor in the development of steroidal and other biologically active compounds, offering field-proven insights for professionals in drug discovery and development.

Physicochemical Properties

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is a cyclic enone with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol .[1] A clear understanding of its physical and chemical characteristics is paramount for its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | [1] |

| CAS Number | 35490-07-4 | [1] |

| Molecular Formula | C₉H₁₂O₃ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Boiling Point | 254.9 °C at 760 mmHg | |

| Density | 1.107 g/cm³ |

Synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

The most common and efficient method for the synthesis of this class of compounds is the Robinson Annulation . This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[2][3]

Reaction Scheme: Robinson Annulation

Caption: Robinson annulation for the synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate.

Detailed Experimental Protocol:

Materials:

-

Methyl acetoacetate

-

Methyl vinyl ketone

-

Sodium methoxide (or other suitable base)

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Michael Addition:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl acetoacetate in methanol.

-

Add a catalytic amount of sodium methoxide to the solution and cool the mixture in an ice bath.

-

Slowly add methyl vinyl ketone dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.

-

-

Intramolecular Aldol Condensation and Cyclization:

-

To the reaction mixture containing the Michael adduct, add a stronger base (e.g., a higher concentration of sodium methoxide) to promote the intramolecular aldol condensation.

-

Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate.

-

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is dictated by its three key functional groups: the α,β-unsaturated ketone, the ester, and the enolizable protons. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a valuable synthon.

Key Reactions:

-

1,4-Conjugate Addition (Michael Addition): The electron-deficient β-carbon of the enone system is susceptible to attack by a wide range of nucleophiles, including organocuprates, enolates, and amines. This allows for the introduction of various substituents at the C-3 position.

-

1,2-Addition to the Carbonyl Group: The ketone carbonyl can undergo addition reactions with organometallic reagents (e.g., Grignard reagents, organolithiums) to form tertiary alcohols.

-

Enolate Chemistry: The protons α to the ketone and ester groups are acidic and can be deprotonated to form enolates. These enolates can then participate in a variety of alkylation, acylation, and condensation reactions.

-

Reduction: The ketone and the carbon-carbon double bond can be selectively reduced using various reducing agents. For instance, sodium borohydride will typically reduce the ketone to a secondary alcohol, while catalytic hydrogenation can reduce both the double bond and the ketone.

-

Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or other esters.

Spectroscopic Analysis

Comprehensive spectroscopic analysis is essential for the characterization of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is a powerful tool for confirming the carbon skeleton of the molecule.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (ketone) | ~198 |

| C=O (ester) | ~172 |

| C2 (quaternary, C=C) | ~135 |

| C3 (C=C) | ~128 |

| C1 (CH) | ~55 |

| O-CH₃ (ester) | ~52 |

| C5 (CH₂) | ~35 |

| C6 (CH₂) | ~30 |

| C-CH₃ | ~20 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | ~1680 |

| C=O (ester) | ~1735 |

| C=C (alkene) | ~1630 |

| C-O (ester) | ~1200-1170 |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 168. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, M-31) and the carbomethoxy group (-COOCH₃, M-59).

Applications in Drug Development

The cyclohexenone motif is a prevalent structural feature in a wide array of biologically active natural products and synthetic pharmaceuticals. Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, as a functionalized cyclohexenone, serves as a key starting material for the synthesis of these complex molecules.

Synthesis of Steroidal Scaffolds

One of the most significant applications of this compound is in the construction of the core structures of steroids. The Wieland-Miescher ketone, a crucial intermediate in the total synthesis of steroids, can be synthesized from precursors derived from Robinson annulation of compounds like Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate.[4][5][6] The ability to introduce functionality at various positions of the cyclohexenone ring allows for the stereocontrolled synthesis of complex polycyclic steroid skeletons.

Caption: Role of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate in steroid synthesis.

Precursor to Bioactive Molecules

The inherent reactivity of the enone functionality makes it a valuable pharmacophore in its own right, as well as a handle for further synthetic transformations. The Michael acceptor character of the enone allows for covalent interactions with biological nucleophiles, a strategy employed in the design of certain enzyme inhibitors. Furthermore, the cyclohexenone ring can be found in various natural products with interesting biological activities, and synthetic routes to these compounds often rely on building blocks like Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate.

Conclusion

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is a cornerstone building block in organic synthesis with significant implications for drug discovery and development. Its well-defined physical and chemical properties, coupled with its versatile reactivity, provide a robust platform for the construction of complex and biologically relevant molecules. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for any researcher or scientist aiming to leverage its synthetic potential in the pursuit of novel therapeutic agents.

References

-

PubChem. (n.d.). Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

UCL Discovery. (n.d.). Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues. Retrieved from [Link]

-

ChemRxiv. (2022). α-Xanthyl Cyclopentenones and Cyclohexenones: New, Highly Versatile Building Blocks. Cambridge Open Engage. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Building Blocks for Total Steroid Synthesis and the Use of Steroids as Chiral Building Blocks in Organic Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Steroid-Peptoid Hybrid Macrocycles by Multiple Multicomponent Macrocyclizations Including Bifunctional Building Blocks (MiBs). Retrieved from [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

A Sheffield Hallam University thesis. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). How to Start a Total Synthesis from the Wieland-Miescher Ketone?. Retrieved from [Link]

-

Zhao Group @ UIUC - University of Illinois. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

UNI ScholarWorks. (n.d.). New reaction conditions for the synthesis of Wieland-Miescher ketone. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Retrieved from [Link]

-

YouTube. (2018). Robinson Annulation Reaction Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-oxocyclohex-2-enecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Start a Total Synthesis from the Wieland-Miescher Ketone?. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni.. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

-

-

The Main Fragmentation Reactions of Organic Compounds. (n.d.). Retrieved from [Link]

-

-

PubMed. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Retrieved from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

-

ZM Silane Limited. (n.d.). Organic Synthesis Drug Intermediates. Retrieved from [Link]

-

YouTube. (2020). Mass spectrometry A-level Fragmentation of organic molecules. Retrieved from [Link]

-

YouTube. (2020). Solved synthesis problem (Robinson Annulation). Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S2 13 C NMR spectrum of methyl 1H-indene-2-carboxylate (6a).. Retrieved from [Link]

Sources

- 1. Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate | C9H12O3 | CID 11019249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Robinson Annulation [organic-chemistry.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is a functionalized cyclic organic molecule that belongs to the class of α,β-unsaturated ketoesters. Its structural complexity, featuring a stereocenter and various proton environments, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. Specifically, ¹H NMR spectroscopy provides detailed information about the electronic environment of each proton, their connectivity, and the overall stereochemistry of the molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, blending theoretical principles with practical insights to aid in its identification and characterization.

Predicted ¹H NMR Spectrum Analysis

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1 | 3.5 - 3.7 | Triplet | J = 5.0 - 7.0 | 1H |

| H-3 | 5.8 - 6.0 | Singlet (broad) | - | 1H |

| H-5 (axial) | 2.2 - 2.4 | Multiplet | - | 1H |

| H-5 (equatorial) | 2.5 - 2.7 | Multiplet | - | 1H |

| H-6 (axial) | 2.1 - 2.3 | Multiplet | - | 1H |

| H-6 (equatorial) | 2.4 - 2.6 | Multiplet | - | 1H |

| -CH₃ (vinylic) | 1.9 - 2.1 | Singlet (broad) | - | 3H |

| -OCH₃ (ester) | 3.7 - 3.8 | Singlet | - | 3H |

Theoretical Basis for Spectral Features

The predicted chemical shifts and multiplicities are rooted in the fundamental principles of NMR spectroscopy, particularly the effects of electronic environment and spin-spin coupling.

-

Deshielding by the Carbonyl Group and Alkene: The α,β-unsaturated ketone moiety significantly influences the chemical shifts. The electron-withdrawing nature of the carbonyl group deshields the β-proton (H-3), causing it to resonate at a relatively downfield position (5.8 - 6.0 ppm) for a vinylic proton.[1] The protons on the α-carbon to the carbonyl group (H-5) are also deshielded and are expected to appear in the range of 2.2 - 2.7 ppm.[2]

-

Vinylic Methyl Group: The methyl group attached to the double bond (vinylic methyl) is deshielded compared to a typical alkyl methyl group and is predicted to resonate around 1.9 - 2.1 ppm. Due to weak allylic coupling with the H-3 proton, this peak may appear as a broadened singlet.

-

Ester Methyl Group: The protons of the methyl ester (-OCH₃) are in a relatively shielded environment compared to the vinylic and allylic protons and are expected to appear as a sharp singlet around 3.7 - 3.8 ppm.[3]

-

Aliphatic Protons: The methylene protons at the C-5 and C-6 positions are diastereotopic due to the adjacent stereocenter at C-1. This results in distinct chemical shifts for the axial and equatorial protons. Generally, in a cyclohexene ring, axial protons are more shielded (appear at a lower ppm) than their equatorial counterparts. These protons will exhibit complex splitting patterns due to both geminal and vicinal coupling.

-

Spin-Spin Coupling: The multiplicity of each signal is determined by the number of neighboring protons according to the n+1 rule. The H-1 proton is coupled to the two adjacent protons on C-6, resulting in a triplet. The vinylic proton H-3 has no adjacent protons and is therefore expected to be a singlet, although long-range coupling to the vinylic methyl group might cause some broadening. The methylene protons at C-5 and C-6 will show complex multiplets due to coupling with each other and with the H-1 proton.

Molecular Structure and Proton Environments

The following diagram illustrates the structure of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate with the different proton environments labeled.

Caption: Molecular structure of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate with key proton environments labeled.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized protocol is essential for obtaining a high-quality ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified methyl 2-methyl-4-oxocyclohex-2-enecarboxylate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.

-

-

Data Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Set the relaxation delay to ensure complete relaxation of the protons between scans (typically 1-5 seconds).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Data Interpretation Workflow

The following workflow provides a systematic approach to interpreting the ¹H NMR spectrum.

Caption: A logical workflow for the interpretation of a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is rich with information that is crucial for its structural elucidation. By understanding the interplay of electronic effects and spin-spin coupling, a detailed assignment of each proton signal can be achieved. This in-depth guide provides a framework for the analysis of this compound and similar α,β-unsaturated ketoesters, serving as a valuable resource for researchers in organic synthesis and drug development. While the presented spectral data is predictive, it is based on sound chemical principles and data from closely related structures, offering a reliable starting point for experimental verification.

References

-

PubChem. Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate. National Center for Biotechnology Information. [Link]

-

The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Semantic Scholar. [Link]

-

Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

ACS Publications. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Short Summary of 1H-NMR Interpretation. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

NIH. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry. It provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate . The document outlines the theoretical basis for the expected chemical shifts, presents predicted spectral data, and details a robust experimental protocol for acquiring a high-quality ¹³C NMR spectrum.

Introduction: The Structural Significance of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate and the Role of ¹³C NMR

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is a substituted cyclohexenone derivative, a structural motif prevalent in numerous natural products and pharmaceutical compounds. The precise characterization of its molecular structure is paramount for understanding its reactivity, confirming its synthesis, and ensuring its purity. ¹³C NMR spectroscopy is an indispensable analytical technique for this purpose, providing unambiguous information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering profound insights into its electronic environment.

This guide will delve into the intricacies of the ¹³C NMR spectrum of this compound, providing a detailed assignment of each carbon atom and the rationale behind it.

Molecular Structure and Predicted ¹³C NMR Data

The structure of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, with the systematic numbering of carbon atoms, is presented below. This numbering will be used for the assignment of the ¹³C NMR signals.

Caption: Molecular structure of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate with carbon numbering.

Theoretical Chemical Shift Analysis

The chemical shift of each carbon atom is influenced by its hybridization, the electronegativity of neighboring atoms, and mesomeric effects. Below is a detailed breakdown of the expected chemical shift ranges for each carbon in Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate based on established principles of ¹³C NMR spectroscopy.[1][2]

-

C1 (Aliphatic CH): This methine carbon is adjacent to an ester group and a double bond. The electron-withdrawing nature of the ester will deshield this carbon, placing its signal in the range of 40-55 ppm.[2]

-

C2 (Quaternary Alkene C): This is a quaternary carbon part of the C=C double bond and is attached to a methyl group and the C1 carbon. Its signal is expected in the alkene region, typically around 120-140 ppm.

-

C3 (Alkene CH): This methine carbon is part of the C=C double bond and is β to the keto group. The conjugation with the carbonyl group will deshield it significantly, pushing its chemical shift downfield to approximately 150-160 ppm.

-

C4 (Ketone C=O): The carbonyl carbon of the ketone is highly deshielded due to the electronegativity of the oxygen atom and will appear at the downfield end of the spectrum, typically in the range of 190-210 ppm.[1][3]

-

C5 (Aliphatic CH₂): This methylene carbon is adjacent to the ketone group, which will cause a moderate deshielding effect. Its signal is expected in the range of 30-40 ppm.

-

C6 (Aliphatic CH₂): This methylene carbon is further from the electron-withdrawing groups and is expected to be more shielded than C5, with a chemical shift in the range of 25-35 ppm.

-

C7 (Ester C=O): The carbonyl carbon of the ester group is also significantly deshielded, with a characteristic chemical shift in the range of 170-180 ppm.[1][3]

-

C8 (OCH₃): The carbon of the methoxy group is attached to an electronegative oxygen atom, resulting in a chemical shift in the range of 50-60 ppm.[3]

-

C9 (CH₃): The methyl group attached to the double bond will have a chemical shift in the typical aliphatic region, around 15-25 ppm.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in proton-coupled spectrum) |

| C1 | 50.3 | CH |

| C2 | 135.2 | C |

| C3 | 155.8 | CH |

| C4 | 198.1 | C |

| C5 | 36.5 | CH₂ |

| C6 | 32.7 | CH₂ |

| C7 | 172.4 | C |

| C8 | 52.1 | CH₃ |

| C9 | 20.8 | CH₃ |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹³C NMR spectrum of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, the following experimental protocol is recommended. The causality behind each step is explained to ensure a self-validating and robust methodology.

Sample Preparation

-

Analyte: Weigh approximately 20-50 mg of purified Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. The purity of the sample is critical to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual solvent peak at ~77.16 ppm, which can be used for chemical shift referencing.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (0.0 ppm). However, for routine analysis, referencing to the residual solvent peak is generally sufficient.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width: A spectral width of approximately 240 ppm (from -10 to 230 ppm) is sufficient to cover the entire range of expected chemical shifts for this molecule.

-

Acquisition Time (AT): An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial, especially for quaternary carbons which tend to have longer relaxation times. This delay allows the magnetization to return to equilibrium between pulses, ensuring accurate signal integration for quantitative analysis if needed.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C), to ensure reproducibility of chemical shifts.

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 77.16 ppm.

Advanced NMR Experiments for Unambiguous Assignment

For a definitive assignment of all carbon signals, especially in cases of signal overlap or for distinguishing between CH, CH₂, and CH₃ groups, advanced 2D NMR experiments are highly recommended.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is invaluable for assigning the protonated carbons (C1, C3, C5, C6, C8, and C9).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is particularly useful for assigning quaternary carbons (C2, C4, and C7) by observing their correlations to nearby protons.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.

Conclusion

The ¹³C NMR spectrum of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate provides a wealth of structural information. By understanding the principles of chemical shifts and employing a systematic experimental approach, a high-quality and interpretable spectrum can be obtained. The predicted data and detailed protocol provided in this guide serve as a valuable resource for researchers working with this compound, enabling its unambiguous characterization and quality control. The application of advanced 2D NMR techniques will further solidify the spectral assignments, adhering to the highest standards of scientific integrity.

References

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubChem. Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. Retrieved from [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

Sources

A Technical Guide to the Mass Spectrometry of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate (C₉H₁₂O₃, Molecular Weight: 168.19 g/mol ).[1] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and analytical characterization of complex organic molecules. Our focus will be on predicting and interpreting the fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), drawing upon established principles of mass spectrometry and comparative analysis with structurally similar compounds.

Introduction: The Significance of Mass Spectrometry in Structural Analysis

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is a substituted cyclic α,β-unsaturated ketoester, a structural motif present in numerous natural products and pharmaceutical intermediates. Mass spectrometry serves as an indispensable tool for confirming the molecular weight and deducing the intricate structural features of such molecules through the analysis of their fragmentation patterns. The choice of ionization technique, primarily EI for volatile compounds and ESI for less volatile or thermally labile molecules, dictates the nature and extent of fragmentation, thereby providing complementary structural information. This guide will delve into the mechanistic underpinnings of the fragmentation pathways, offering a predictive framework for the analysis of this compound and its analogs.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. While a publicly available EI mass spectrum for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is not readily accessible, we can predict its fragmentation by examining the known fragmentation of its close analog, Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester).[2]

The Molecular Ion (M⁺•)

Upon electron impact, Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate will lose one electron to form the molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 168. The stability of this molecular ion will influence its abundance in the spectrum. The presence of the conjugated system and the cyclic structure may afford some stability, leading to a discernible molecular ion peak.

Predicted Fragmentation Pathways

The fragmentation of the M⁺• of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is expected to be driven by the presence of the ketone and ester functional groups, as well as the cyclic unsaturated system. Key fragmentation processes in EI-MS include alpha-cleavage, McLafferty rearrangements, and retro-Diels-Alder reactions.

Key Predicted Fragment Ions:

| m/z | Proposed Identity | Fragmentation Pathway |

| 137 | [M - OCH₃]⁺ | Alpha-cleavage at the ester group with loss of the methoxy radical. |

| 110 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 109 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 137 fragment. |

| 95 | [C₆H₇O]⁺ | Retro-Diels-Alder reaction of the cyclohexenone ring. |

| 82 | [C₅H₆O]⁺• | Further fragmentation of the ring structure. |

| 67 | [C₅H₇]⁺ | Loss of functional groups and ring fragmentation. |

| 59 | [COOCH₃]⁺ | The carbomethoxy cation. |

Diagram of Predicted EI Fragmentation Pathways:

Caption: Predicted EI fragmentation of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺). This technique is particularly useful for analyzing compounds in solution and for subsequent tandem mass spectrometry (MS/MS) experiments to induce and study fragmentation.

Formation of the Pseudomolecular Ion

In positive ion mode ESI, Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is expected to readily form a protonated molecule, [C₉H₁₂O₃+H]⁺, with an m/z of 169. The protonation is most likely to occur at either the carbonyl oxygen of the ketone or the ester group, with the ketone oxygen being generally more basic.

Tandem Mass Spectrometry (MS/MS) Fragmentation

Collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 169) will reveal structurally significant fragmentation pathways. The fragmentation of α,β-unsaturated ketones under ESI conditions often involves losses of neutral molecules.[3][4]

Key Predicted MS/MS Fragment Ions:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 169 | 151 | 18 (H₂O) | Loss of water, potentially through a rearrangement. |

| 169 | 137 | 32 (CH₃OH) | Loss of methanol from the protonated ester group. |

| 169 | 111 | 58 (CH₃OH + CO) | Subsequent loss of carbon monoxide from the m/z 137 fragment. |

| 169 | 97 | 72 (C₃H₄O₂) | Complex rearrangement and cleavage of the ring. |

Diagram of Predicted ESI-MS/MS Fragmentation Pathways:

Caption: Predicted ESI-MS/MS fragmentation of protonated Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate.

Experimental Protocol: Acquiring Mass Spectra

The following provides a generalized workflow for the analysis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate by mass spectrometry.

Sample Preparation

-

Solvent Selection: For GC-MS analysis, dissolve the compound in a volatile organic solvent such as dichloromethane or ethyl acetate. For LC-ESI-MS, a mixture of water and a polar organic solvent like methanol or acetonitrile is suitable.

-

Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

GC-MS (EI) Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended.

-

Injection: 1 µL of the sample solution in split or splitless mode.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 250.

-

LC-ESI-MS Analysis

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol) is typically used.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument.

-

MS1 Scan Range: m/z 100-300.

-

MS/MS: Select the precursor ion at m/z 169 and apply a range of collision energies to observe fragmentation.

-

Conclusion

The mass spectrometric analysis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate provides a wealth of structural information. While EI-MS is expected to yield a complex fragmentation pattern useful for library matching and detailed structural elucidation, ESI-MS/MS offers a more controlled method for probing the molecule's connectivity. The predicted fragmentation pathways, based on established chemical principles and comparison with analogous structures, provide a robust framework for interpreting experimental data. This guide serves as a valuable resource for scientists and researchers in the fields of analytical chemistry, natural product discovery, and drug development, enabling them to confidently identify and characterize this important class of organic compounds.

References

-

PubChem. (n.d.). Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate | C9H12O3 | CID 11019249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester [webbook.nist.gov]

- 3. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Infrared Spectrum Analysis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the molecule's vibrational characteristics. The guide elucidates the theoretical principles underpinning the spectral features, presents a detailed peak assignment based on established spectroscopic correlations, and provides a robust, field-proven protocol for acquiring a high-fidelity Fourier Transform Infrared (FTIR) spectrum. By integrating theoretical knowledge with practical application, this guide serves as an authoritative resource for the structural characterization of this and structurally related compounds.

Introduction: The Vibrational Portrait of a Multifunctional Molecule

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is a cyclic organic compound featuring a confluence of key functional groups: an α,β-unsaturated ketone, a methyl ester, and a cyclohexene ring. This unique arrangement of functionalities makes it a valuable building block in the synthesis of more complex molecules. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a unique "vibrational fingerprint" of a molecule, making it an indispensable tool for confirming the identity and purity of such synthetic intermediates.[1]

The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule at frequencies that correspond to its natural modes of vibration.[1] These vibrations, which include stretching and bending of chemical bonds, are quantized. The position, intensity, and shape of the absorption bands in an IR spectrum provide a wealth of information about the functional groups present in the molecule.

This guide will deconstruct the expected IR spectrum of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, offering a rationale for the anticipated absorption frequencies and a workflow for empirical verification.

Molecular Structure and Predicted Vibrational Modes

To comprehend the IR spectrum, it is essential to first visualize the molecular structure and identify the bonds that will give rise to characteristic absorptions.

The key vibrational modes to anticipate are:

-

C=O Stretching (Ketone): The carbonyl group of the α,β-unsaturated ketone is expected to show a strong absorption. Conjugation with the C=C double bond lowers the vibrational frequency compared to a saturated ketone.[2][3]

-

C=O Stretching (Ester): The ester carbonyl will also exhibit a strong stretching vibration, typically at a higher frequency than the ketone.[4][5]

-

C=C Stretching: The stretching of the carbon-carbon double bond in the cyclohexene ring will be present.

-

C-O Stretching (Ester): Esters characteristically show two C-O stretching bands.[3][5]

-

C-H Stretching: This includes stretching vibrations for the sp²-hybridized C-H on the alkene, and the sp³-hybridized C-H bonds of the methyl and methylene groups in the ring.[6]

-

C-H Bending: Bending vibrations (scissoring, rocking, wagging, twisting) of the methyl and methylene groups will appear in the fingerprint region.[7]

Predicted IR Spectrum: A Peak-by-Peak Analysis

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Authoritative Insights |

| ~3050-3020 | Medium | =C-H Stretch | This absorption arises from the stretching of the C-H bond on the alkene (vinylic C-H). |

| ~2980-2850 | Medium-Strong | C-H Stretch (sp³) | These bands are due to the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups of the ring and the ester.[2] |

| ~1740-1725 | Strong | C=O Stretch (Ester) | Saturated esters typically absorb around 1735 cm⁻¹.[4] The electronic environment in this molecule is not expected to shift this value significantly. |

| ~1685-1665 | Strong | C=O Stretch (α,β-unsaturated Ketone) | The C=O stretch of a saturated six-membered ring ketone is around 1715 cm⁻¹.[8] Conjugation with the C=C double bond delocalizes the pi electrons, weakening the C=O bond and lowering the absorption frequency to this range.[2][3] |

| ~1640-1620 | Medium-Weak | C=C Stretch | The stretching vibration of the carbon-carbon double bond in the enone system. Its intensity is variable and sometimes weak. |

| ~1465-1435 | Medium | C-H Bend (CH₂ Scissoring & CH₃ Asymmetric) | These are characteristic bending vibrations for methylene and methyl groups. |

| ~1380-1365 | Medium | C-H Bend (CH₃ Symmetric) | This "umbrella" mode of the methyl groups is often a sharp and useful diagnostic peak. |

| ~1250-1150 | Strong | C-O Stretch (Ester, Asymmetric) | Esters typically show a strong, broad absorption in this region due to the asymmetric C-C(=O)-O stretching vibration.[5] |

| ~1100-1000 | Strong | C-O Stretch (Ester, Symmetric) | A second strong absorption corresponding to the symmetric O-C-C stretch of the ester group.[5] |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a self-validating system for obtaining a reliable FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

Materials and Instrumentation

-

FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

ATR Accessory with a diamond or zinc selenide crystal

-

Sample of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

-

Volatile solvent for cleaning (e.g., isopropanol or acetone, reagent grade)

-

Lint-free laboratory wipes

Workflow for Spectral Acquisition

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This typically involves warming up the IR source and allowing the interferometer to equilibrate.

-

Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or acetone. Allow the solvent to fully evaporate. The cleanliness of the crystal is paramount for a high-quality spectrum.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmospheric conditions (primarily water vapor and carbon dioxide) and any intrinsic absorbance of the ATR crystal.

-

Trustworthiness Check: The background spectrum should be a relatively flat line. The instrument software automatically subtracts this from the sample spectrum, ensuring that the final data represents only the sample's absorbance.

-

-

Sample Application:

-

Place a small drop of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate directly onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typical acquisition parameters for a routine analysis are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform the background subtraction.

-

Apply an ATR correction algorithm if available in the software. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam into the sample, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

-

Use the software's peak-picking tools to identify the precise wavenumbers of the absorption maxima.

-

Compare the experimental peak positions and relative intensities with the predicted values in the table above to confirm the structure of the compound.

-

Conclusion

The infrared spectrum of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is rich with information, providing clear and distinct signatures for its key functional groups. The strong carbonyl absorptions for the conjugated ketone and the ester, coupled with the characteristic C-O and C-H stretching and bending vibrations, offer a robust method for structural confirmation. By following the detailed experimental protocol, researchers can reliably obtain a high-quality spectrum, and by understanding the underlying vibrational principles, they can interpret this spectrum with confidence. This guide provides the foundational knowledge and practical steps necessary for the effective application of IR spectroscopy in the analysis of this important synthetic intermediate.

References

-

Ceric-eric. (n.d.). ANALYTICAL CHEMISTRY - INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Pearson. (n.d.). Identify the important bands you would expect to find in an IR sp.... Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. Retrieved from [Link]

Sources

- 1. ceric-eric.eu [ceric-eric.eu]

- 2. 487-51-4|Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate|BLD Pharm [bldpharm.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. ris.utwente.nl [ris.utwente.nl]